molecular formula C20H14N4O6 B12449206 N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide

N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide

Cat. No.: B12449206
M. Wt: 406.3 g/mol
InChI Key: OSNPMXKBJUXWHT-UHFFFAOYSA-N
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Description

N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide is a Schiff base compound known for its unique structural properties and potential applications in various fields of science. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a benzamide moiety linked to a dinitrophenyl group through an imine linkage, making it a subject of interest in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide typically involves the condensation reaction between 4-aminobenzamide and 2-hydroxy-3,5-dinitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide involves its ability to form stable complexes with metal ions and interact with biological targets. The imine group can coordinate with metal centers, influencing the compound’s reactivity and stability. In biological systems, the compound can inhibit enzyme activity by binding to active sites or interacting with essential cofactors, thereby disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide is unique due to the presence of both hydroxyl and dinitro groups, which significantly influence its chemical reactivity and biological interactions. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H14N4O6

Molecular Weight

406.3 g/mol

IUPAC Name

N-[4-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]phenyl]benzamide

InChI

InChI=1S/C20H14N4O6/c25-19-14(10-17(23(27)28)11-18(19)24(29)30)12-21-15-6-8-16(9-7-15)22-20(26)13-4-2-1-3-5-13/h1-12,25H,(H,22,26)

InChI Key

OSNPMXKBJUXWHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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